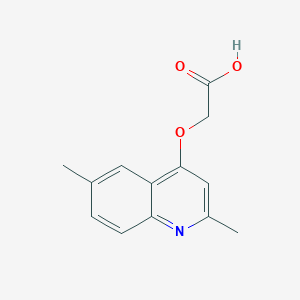

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid

Description

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid (CAS 123452-94-8) is a quinoline-derived compound featuring a 2,6-dimethyl-substituted quinoline core linked to an acetic acid moiety via an oxygen atom at position 3. Key properties include a molecular weight of 231.25 g/mol, a purity of 97%, and an InChIKey identifier (OEQRGGLRXZNHAJ-UHFFFAOYSA-N) . The compound was previously available commercially (Fluorochem) but is now discontinued.

Properties

IUPAC Name |

2-(2,6-dimethylquinolin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRGGLRXZNHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,6-Dimethyl-quinolin-4-yloxy)-acetic acid involves several steps. One common method includes the reaction of 2,6-dimethylquinoline with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial production methods often employ green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-quinolin-4-yloxy)-acetic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .

Comparison with Similar Compounds

Comparison with Similar Quinoline-Based Acetic Acid Derivatives

Structural Isomers: Positional Substitution Effects

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic Acid

- CAS : 1378255-32-3

- Molecular Weight : 231.25 g/mol (identical to the target compound)

- Key Differences: The dimethyl groups are located at positions 2,4 on the quinoline ring instead of 2,4.

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- CAS : L018772

- Molecular Weight: Not explicitly stated, but the formula (C₁₇H₁₂ClNO₃) suggests a higher molecular weight (~313.7 g/mol).

- Key Differences: Features a chloro substituent at position 6, a 2-oxo-1,2-dihydroquinoline core, and a phenyl group at position 4. The acetic acid is attached at position 5. This compound is highlighted for its role in synthesizing anticancer and anti-inflammatory agents, emphasizing the pharmacological impact of substituent diversity .

Functional Group Modifications

Methyl {[6-(2,6-Difluorobenzamido)-2-(4-Methoxyphenyl)quinolin-4-yl]oxy}acetate

- Molecular Weight : 478.45 g/mol

- Key Features :

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Synthesis: Produced via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid.

- Structural Divergence: Incorporates a furo[3,2-h]quinoline fused ring system instead of a simple quinoline.

Table 1: Key Properties of Selected Compounds

Biological Activity

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline ring substituted with two methyl groups and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure is critical for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cell lines. Studies have reported IC50 values indicating its potency in various cancers:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 5.0 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 7.5 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It modulates inflammatory cytokine production and inhibits pathways associated with inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, potentially affecting signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. demonstrated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against several human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, supporting further development for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.